

Technical Guide: 2-Chloroisonicotinaldehyde and its Hydrate

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Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde
hydrate

Cat. No.: B597273

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Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Chloroisonicotinaldehyde and its hydrate form (CAS 1228957-10-5). Due to a lack of publicly available research, the majority of the detailed experimental data and protocols pertain to the anhydrous form, 2-Chloroisonicotinaldehyde (CAS 101066-61-9). Information specific to the hydrate is limited to basic chemical properties.

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, is a chemical intermediate with potential applications in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical compounds. This guide summarizes the known chemical and physical properties, provides a detailed synthesis protocol for the anhydrous form, and outlines its potential, albeit currently unexplored, role in medicinal chemistry.

Chemical and Physical Properties

The properties of 2-Chloroisonicotinaldehyde and its hydrate are summarized below. It is important to note that the hydrate form contains the dehydrated aldehyde, and its properties are largely represented by the anhydrous form in practice.

Property	2-Chloroisonicotinaldehyde Hydrate	2-Chloroisonicotinaldehyde (Anhydrous)	Reference
CAS Number	1228957-10-5	101066-61-9	[1][2]
Molecular Formula	C ₆ H ₆ ClNO ₂	C ₆ H ₄ ClNO	[1][2]
Molecular Weight	159.57 g/mol	141.56 g/mol	[1][2]
Appearance	White to yellow solid	White to almost white powder to crystal or orange solid	[3]
Purity	Typically ≥95%	Typically ≥98%	[2]
Melting Point	Not available	46-50 °C	[3]
Storage Conditions	Inert atmosphere, room temperature	Store long-term at 2-8°C	[1][4]
SMILES Code	O=CC1=CC=NC(Cl)=C1	C1(Cl)=NC=CC(C=O)=C1	[1][3]

Synthesis of 2-Chloroisonicotinaldehyde (Anhydrous)

The synthesis of 2-chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, (2-chloro-pyridin-4-yl)methanol, via a Swern oxidation.[3]

Experimental Protocol: Swern Oxidation

This protocol is based on established procedures for Swern oxidations.[3][5][6][7][8][9]

Materials:

- (2-Chloro-pyridin-4-yl)methanol
- Oxalyl chloride

- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- 5% Ammonium chloride (NH_4Cl) aqueous solution
- 1 M Phosphate buffer (pH=7)
- Magnesium sulfate (MgSO_4), anhydrous
- Nitrogen gas (N_2)
- Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnels, etc.)
- Cryogenic bath (e.g., dry ice/acetone)

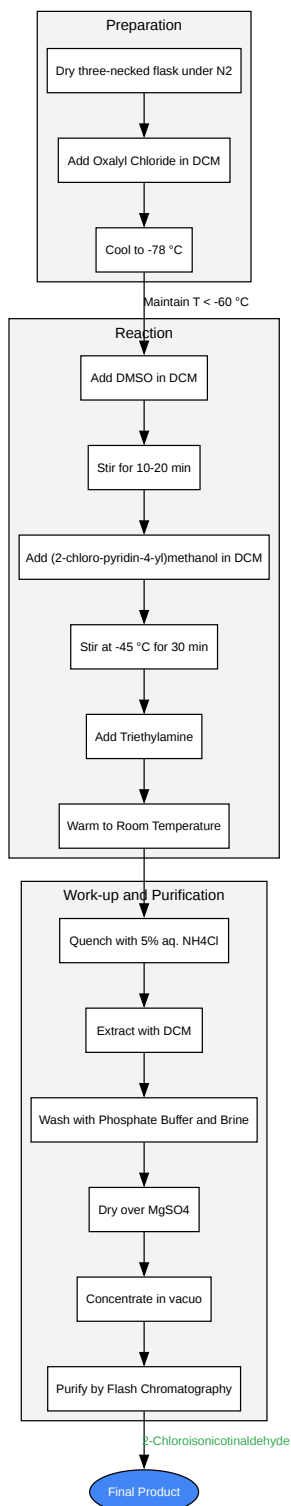
Procedure:

- Preparation: Set up a dry, three-necked flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
- Initial Cooldown: Charge the flask with a solution of oxalyl chloride in anhydrous dichloromethane. Cool the mixture to $-78\text{ }^\circ\text{C}$ using a cryogenic bath.
- DMSO Addition: Slowly add a solution of DMSO in anhydrous dichloromethane to the reaction mixture via a dropping funnel, ensuring the temperature remains below $-60\text{ }^\circ\text{C}$.
- Activation: Stir the mixture at $-78\text{ }^\circ\text{C}$ for 10-20 minutes to allow for the formation of the reactive intermediate.
- Alcohol Addition: Add a solution of (2-chloro-pyridin-4-yl)methanol in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature between $-50\text{ }^\circ\text{C}$ and $-60\text{ }^\circ\text{C}$.

- **Reaction:** After the addition is complete, allow the reaction to stir at -45 °C for 30 minutes.
- **Base Addition:** Slowly add triethylamine to the reaction mixture.
- **Warm-up:** Remove the cooling bath and allow the reaction to warm to room temperature.
- **Quenching and Extraction:** Quench the reaction by adding a 5% aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- **Washing:** Combine the organic layers and wash sequentially with 1 M phosphate buffer (pH=7) and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** The crude 2-chloroisonicotinaldehyde can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis of 2-Chloroisonicotinaldehyde via Swern Oxidation

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Caption: Workflow for the synthesis of 2-Chloroisonicotinaldehyde.

Analytical Data

While specific analytical data such as NMR and HPLC spectra for **2-Chloroisonicotinaldehyde hydrate** (CAS 1228957-10-5) are not readily available in the public domain, data for the anhydrous form (CAS 101066-61-9) can be found through various chemical suppliers.^[10] Researchers are advised to obtain compound-specific analytical data from their supplier or through their own analysis. A representative ¹H-NMR spectrum for the anhydrous compound has been reported.^[3]

Reported ¹H-NMR Data (CDCl₃, δ):^[3]

- 10.05 (s, 1H, CHO)
- 8.66 (d, 1H, J=5.0 Hz, ArH)
- 7.75 (d, 1H, J=1.3 Hz, ArH)
- 7.65 (dd, 1H, J=5.0 Hz, J=1.3 Hz, ArH)

Biological Activity and Potential Applications

As of the writing of this guide, there is no specific information in the scientific literature detailing the biological activity or signaling pathways associated with **2-Chloroisonicotinaldehyde hydrate** or its anhydrous form.

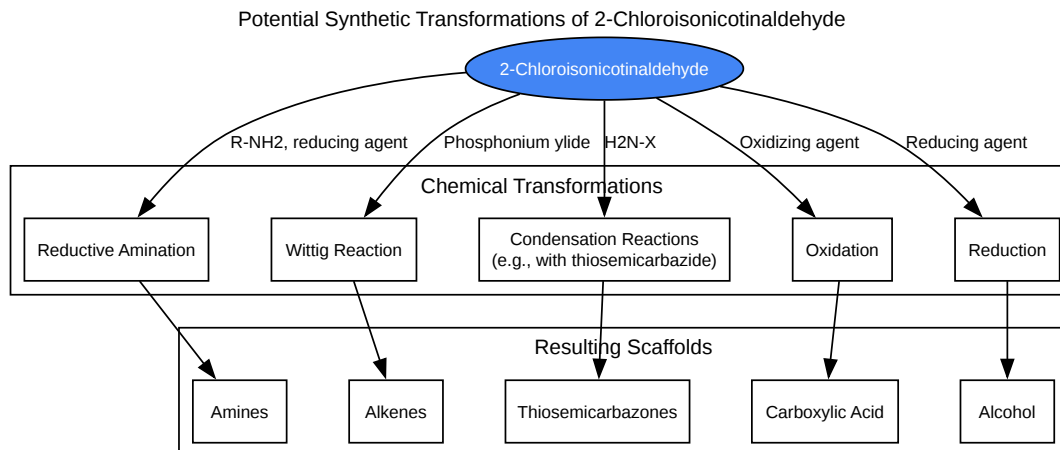
However, the 2-chloropyridine scaffold is present in a number of biologically active molecules. Derivatives of 2-chloropyridine have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.^{[11][12][13]} The aldehyde functional group in 2-chloroisonicotinaldehyde serves as a key reactive handle for the synthesis of a variety of derivatives, such as thiosemicarbazones, which have shown promising biological activities.^{[12][14]}

Given its structural features, 2-Chloroisonicotinaldehyde is a valuable starting material for medicinal chemistry campaigns aimed at the discovery of novel therapeutics. Its potential applications could be explored in the following areas:

- Antimicrobial Drug Discovery: As a building block for novel heterocyclic compounds with potential antibacterial or antifungal properties.
- Anticancer Research: For the synthesis of kinase inhibitors or other targeted anticancer agents.
- Agrochemical Development: As a precursor for new pesticides or herbicides.

Logical Relationship for Derivative Synthesis

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, making 2-chloroisonicotinaldehyde a useful intermediate for creating compound libraries for screening.



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Caption: Potential synthetic routes from 2-Chloroisonicotinaldehyde.

Safety Information

Detailed safety information for **2-Chloroisonicotinaldehyde hydrate** is not available. For the anhydrous form, it is classified as harmful and an irritant.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloroisonicotinaldehyde hydrate (CAS 1228957-10-5) and its anhydrous form (CAS 101066-61-9) are valuable chemical intermediates for organic synthesis. While detailed experimental and biological data for the hydrate are lacking, a robust synthesis protocol for the anhydrous aldehyde is available. The reactivity of the aldehyde functional group, coupled with the presence of the 2-chloropyridine moiety, makes this compound a promising starting point for the development of novel molecules with potential applications in medicinal chemistry and other fields. Further research is warranted to explore the biological activities of derivatives synthesized from this versatile building block.

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